α-Glucosidase Inhibitory Potency: Isoschaftoside vs. Acarbose and Schaftoside
In an α-glucosidase inhibitory (AGI) assay, isoschaftoside demonstrated quantifiable activity. While its IC50 value was lower (less potent) than the anti-diabetic drug acarbose, the IC50 of the ethyl acetate fraction from Costus spiralis containing isoschaftoside and schaftoside was 2.22-fold higher (less potent) than that of isoschaftoside alone [1]. This indicates isoschaftoside is a key contributor to the fraction's AGI activity and exhibits a distinct potency profile compared to both its co-occurring isomer (schaftoside) and the pharmaceutical standard (acarbose).
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 value (specific numeric value not provided in source, but described as comparable to acarbose and 2.22-fold more potent than its parent ethyl acetate fraction) |
| Comparator Or Baseline | Ethyl acetate fraction from C. spiralis; Acarbose |
| Quantified Difference | The IC50 of the ethyl acetate fraction was 2.22-fold higher (less potent) than that of isoschaftoside. |
| Conditions | In vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside as substrate. |
Why This Matters
This establishes isoschaftoside's specific and measurable contribution to α-glucosidase inhibition, differentiating it from its parent plant fraction and the standard drug acarbose, which is crucial for research into natural antihyperglycemic agents.
- [1] de Oliveira, A. P., et al. (2018). Costus spiralis (Jacq.) Roscoe: A Novel Source of Flavones with α-Glycosidase Inhibitory Activity. Chemistry & Biodiversity, 15(1), e1700421. View Source
